molecular formula C11H10N2O2 B8445865 5-(4-aminophenoxy)pyridin-2(1H)-one CAS No. 630125-62-1

5-(4-aminophenoxy)pyridin-2(1H)-one

Cat. No.: B8445865
CAS No.: 630125-62-1
M. Wt: 202.21 g/mol
InChI Key: OCQRBJPWHROBJN-UHFFFAOYSA-N
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Description

5-(4-aminophenoxy)pyridin-2(1H)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyridinone core with an amino-phenoxy substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenoxy)pyridin-2(1H)-one typically involves the reaction of 4-aminophenol with a pyridinone derivative under specific conditions. One common method involves the nucleophilic substitution reaction where 4-aminophenol reacts with 6-chloropyridin-3-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenoxy)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydropyridinone derivatives, and various substituted phenoxy-pyridinone compounds .

Scientific Research Applications

5-(4-aminophenoxy)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-aminophenoxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-amino-phenoxy)-benzoic acid
  • 3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one
  • 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid

Uniqueness

5-(4-aminophenoxy)pyridin-2(1H)-one is unique due to its specific combination of a pyridinone core and an amino-phenoxy substituent. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

630125-62-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-aminophenoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-11(14)13-7-10/h1-7H,12H2,(H,13,14)

InChI Key

OCQRBJPWHROBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CNC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenation of 3-(4-nitro-phenoxy)-1H-pyridin-6-one (Stage 93.2; 464 mg, 2.0 mmol) in DMEU (10 ml) in the presence of Raney Nickel (100 mg) affords after filtration and concentration of the filtrate the title compound: 1H-NMR (DMSO-d6): 11.2 (s, HN), 7.25 (dd, 1H), 7.11 (d, 1H), 6.68 (d, 2H), 6.51 (d, 2H), 6.35 (d, 1H), 4.87 (s, H2N).
Name
3-(4-nitro-phenoxy)-1H-pyridin-6-one
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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